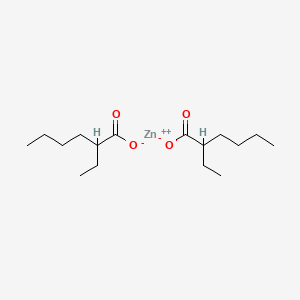

Zinc 2-ethylhexanoate

Vue d'ensemble

Description

Zinc 2-ethylhexanoate: is an organometallic compound that serves as a zinc source soluble in organic solvents. It is commonly used in various industrial applications due to its catalytic properties and ability to act as a stabilizer. The compound is typically found as a colorless to yellow viscous liquid and is known for its excellent storage stability .

Mécanisme D'action

Target of Action

Zinc 2-ethylhexanoate is primarily used as a hydrogen sulfide (H2S) scavenger in oil and gas production streams . Its main target is the H2S gas, which it helps to reduce in concentration to meet export gas/crude specifications or for mechanical integrity requirements .

Mode of Action

It is known that it interacts with h2s gas, leading to a reduction in its concentration . This interaction likely involves a chemical reaction where the this compound binds to the H2S molecules, neutralizing them and preventing them from causing harm.

Biochemical Pathways

It is known that zinc plays a crucial role in numerous biochemical pathways in the body . The substrate interacts with protein residues inside the active cavity and/or with the metal ion in order to be activated, so that the reaction can occur .

Pharmacokinetics

It is known that zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .

Result of Action

The primary result of this compound’s action is the reduction of H2S gas concentration in oil and gas production streams . This helps to meet export gas/crude specifications and maintain mechanical integrity . Laboratory tests have shown that this compound is one of the best performing H2S scavengers .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. Furthermore, this compound is considered hazardous to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Analyse Biochimique

Biochemical Properties

Zinc 2-ethylhexanoate interacts with a variety of enzymes, proteins, and other biomolecules. It is applied as a catalyst for condensation-cure silicones and as a vulcanization activator in industries . It is also employed in PVC heat stabilizer, polyurethane catalyst, and lubricant additive . These interactions are crucial for the compound’s role in biochemical reactions.

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It is involved in the synthesis of esters, polymerization reactions, and catalysis of alcohol-acid reactions . It also plays a role in the formulation of lubricants and greases, as a hardener for epoxy resins, to make rubber and plastic products, and for refining crude oil .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

It is known that zinc transporters play a crucial role in the subcellular localization of zinc and its compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc 2-ethylhexanoate is synthesized through a reaction between zinc oxide and 2-ethylhexanoic acid. The process involves dissolving zinc oxide in 2-ethylhexanoic acid, resulting in the formation of a stable zinc salt . Another method involves the reaction of sodium 2-ethylhexanoate with zinc sulfate, which produces this compound and sodium sulfate as a byproduct .

Industrial Production Methods: In industrial settings, this compound is often produced using a precipitation method. This involves the saponification of 2-ethylhexanoic acid with sodium hydroxide to form sodium 2-ethylhexanoate, followed by a reaction with zinc sulfate to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc 2-ethylhexanoate undergoes various chemical reactions, including:

Hydrogenation: It is used as a catalyst in hydrogenation reactions, where it helps in the addition of hydrogen to unsaturated organic compounds.

Polymerization: this compound is involved in polymerization reactions, aiding in the formation of polymers from monomers.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.

Hydrogenation: Hydrogen gas is used as the reagent, often under high pressure and in the presence of a solvent.

Polymerization: Monomers such as ethylene or propylene are used, with the reaction conditions varying depending on the desired polymer properties.

Major Products Formed:

Oxidation: Oxidized organic compounds such as alcohols, ketones, or carboxylic acids.

Hydrogenation: Saturated organic compounds.

Polymerization: Polymers such as polyethylene or polypropylene.

Applications De Recherche Scientifique

Zinc 2-ethylhexanoate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- Zinc acetate

- Zinc stearate

- Zinc oxide

Comparison:

- Zinc acetate is another zinc source used in various applications, but it is more soluble in water compared to zinc 2-ethylhexanoate, which is soluble in organic solvents .

- Zinc stearate is primarily used as a lubricant and release agent in the plastics industry, whereas this compound is more commonly used as a catalyst and stabilizer .

- Zinc oxide is widely used in cosmetics and pharmaceuticals for its antimicrobial properties, while this compound is favored in industrial applications for its catalytic properties .

This compound stands out due to its unique solubility in organic solvents and its effectiveness as a catalyst in various chemical reactions, making it a versatile compound in both research and industrial applications.

Activité Biologique

Zinc 2-ethylhexanoate, a zinc salt of 2-ethylhexanoic acid, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

This compound is typically synthesized through the reaction of zinc oxide with 2-ethylhexanoic acid. The resulting compound is characterized by its solubility in organic solvents and its ability to act as a drier in various formulations, particularly in paints and coatings .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

A study investigating the antibacterial properties of zinc complexes indicated that this compound demonstrated comparable effectiveness to other zinc derivatives in inhibiting bacterial growth. The minimal inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Pseudomonas aeruginosa | 100 |

| Escherichia coli | 75 |

These results suggest that this compound could be a viable candidate for developing antimicrobial agents, particularly in medical and industrial applications.

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Research indicates that while the compound exhibits antimicrobial properties, it also possesses a relatively low cytotoxicity towards human cell lines. In vitro studies have shown that concentrations below 200 µg/mL do not significantly affect cell viability, making it a candidate for safe use in consumer products.

Case Studies

- Application in Coatings : A case study explored the use of this compound as a drying agent in eco-friendly paint formulations. Results indicated enhanced drying times and improved film quality without compromising safety standards.

- Medical Use : Another study assessed the potential of this compound in wound healing applications. The compound was found to promote fibroblast proliferation and collagen synthesis, suggesting its utility in regenerative medicine.

Propriétés

IUPAC Name |

zinc;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNXAMCERSVZCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027065 | |

| Record name | Zinc 2-ethylhexoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000159 [mmHg] | |

| Record name | Zinc 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

136-53-8, 85203-81-2 | |

| Record name | Zinc 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085203812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc 2-ethylhexoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J848924K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.